Cbz-Ile-Glu-Thr-Asp-pNA

Caspase-8 assay Cell permeability Peptide substrate design

Apoptosis pathway dissection in intact cells requires substrates that penetrate without permeabilization. Z-IETD-pNA (Cbz-Ile-Glu-Thr-Asp-pNA) solves this with its N-terminal Cbz group conferring enhanced cell permeability versus acetylated analogs. • Colorimetric pNA release at 405 nm enables detection on standard absorbance readers-no fluorimeter required. • Dual caspase-8/granzyme B recognition supports both apoptosis and CTL/NK cytotoxicity studies. • Compatible with parallel DEVD-pNA (caspase-3) and LEHD-pNA (caspase-9) profiling for pathway-specific mechanistic insights.

Molecular Formula C33H42N6O13
Molecular Weight 730.7 g/mol
Cat. No. B12388040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Ile-Glu-Thr-Asp-pNA
Molecular FormulaC33H42N6O13
Molecular Weight730.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1
InChIKeySGGFNVIWEQWDEP-YFMQAPAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Ile-Glu-Thr-Asp-pNA: Caspase-8 & Granzyme B Substrate


Cbz-Ile-Glu-Thr-Asp-pNA (also known as Z-IETD-pNA or Z-Ile-Glu-Thr-Asp-pNA, CAS 348079-18-5) is a synthetic tetrapeptide substrate incorporating an N-terminal benzyloxycarbonyl (Cbz/Z) protecting group and a C-terminal p-nitroanilide (pNA) chromophore. It functions as a colorimetric substrate for caspase-8 and granzyme B, undergoing enzymatic cleavage at the Asp-pNA bond to release free pNA, which is quantified spectrophotometrically at 405 nm . The compound is supplied as a solid with a molecular weight of 730.72 g/mol (formula C33H42N6O13), typically requiring dissolution in DMSO for assay use .

Assay type Colorimetric intact-cell or lysate-based cleavage assay
Permeability Cbz group may support cell entry for live-cell formats (vendor-reported)
Detection pNA release quantified at 405 nm on standard plate reader
Enzyme target Dual recognition: caspase-8 and granzyme B substrate

Why Substitution Fails for Cbz-Ile-Glu-Thr-Asp-pNA


Substituting Cbz-Ile-Glu-Thr-Asp-pNA with in-class analogs or alternative IETD-based substrates is not straightforward due to key structural and functional distinctions. The N-terminal Cbz (benzyloxycarbonyl) moiety differs fundamentally from the acetyl (Ac) group present in Ac-IETD-pNA, altering molecular properties including cell permeability and solubility . Multiple vendors indicate that the Cbz-containing version possesses increased cell permeability compared to acetylated counterparts, a critical factor for intact-cell assays [1]. Additionally, while IETD-pNA substrates share the same core peptide sequence, the detection modality (colorimetric pNA release) differs substantially from fluorogenic alternatives (e.g., AFC, AMC conjugates), which offer different sensitivity thresholds and require distinct instrumentation [2]. Finally, the dual recognition by both caspase-8 and granzyme B means that substrate choice directly impacts the scope of detectable enzymatic activities in complex biological samples.

Cbz-IETD-pNA: Cbz group, vendor-reported cell permeability
Ac-IETD-pNA: Acetyl group, no permeability claims; may require permeabilization steps
Colorimetric pNA detection (405 nm) with standard microplate reader
Fluorogenic AFC/AMC conjugates: higher sensitivity but need fluorescence instrumentation
Substrate for both caspase-8 and granzyme B; broad activity profile in complex samples
Alternative substrates may narrow detectable enzyme scope, altering functional readout

Cbz-Ile-Glu-Thr-Asp-pNA: Key Differentiation Evidence


N-Terminal Cbz Group and Cell Permeability Advantage

Cbz-Ile-Glu-Thr-Asp-pNA carries an N-terminal benzyloxycarbonyl (Cbz/Z) protecting group, distinguishing it from the acetylated analog Ac-IETD-pNA. Multiple vendor sources explicitly state that this Cbz-containing substrate exhibits 'increased cell permeability' compared to alternatives [1]. This structural difference enables intact-cell assays without requiring additional permeabilization steps, a practical advantage over the acetylated version which lacks such permeability claims. The Z group provides enhanced lipophilicity that facilitates membrane traversal while maintaining the IETD recognition sequence for caspase-8 and granzyme B cleavage .

N-terminal group & permeability
Supporting evidence
Cbz vs Ac: vendor-reported increased cell permeability for Z-IETD-pNA
May enable intact-cell caspase-8 assays without permeabilization reagents
Qualitative vendor claim; no independent quantification available
Caspase-8 assay Cell permeability Peptide substrate design

Kinetic Data Gap for Z-IETD-pNA

For the closely related analog Ac-IETD-pNA, a Km value of 66 μM for caspase-8 has been reported by InnoPep and is cited in commercial product documentation . This provides a benchmark for the IETD-pNA core scaffold. However, a systematic literature search reveals that comparable kinetic parameters (Km, kcat, kcat/Km) for Cbz-Ile-Glu-Thr-Asp-pNA have not been published in peer-reviewed journals or are not publicly accessible. This represents a critical data gap: while the core IETD sequence is conserved, the N-terminal Cbz modification could alter enzyme binding affinity, yet no quantitative comparison exists to guide selection between Z-IETD-pNA and Ac-IETD-pNA based on kinetic efficiency.

Kinetic data gap
Data to verify
Km for caspase-8 not publicly reported for Z-IETD-pNA
Ac-IETD-pNA has published Km of 66 µM; Z-IETD-pNA lacks comparable benchmarking
Kinetic comparison not possible; assay optimization may require in-house validation
Enzyme kinetics Michaelis constant Caspase-8

Caspase-8 Selectivity Over Caspase-3 and -9

In comparative assays using cell lysates, IETD-pNA serves as the designated substrate for caspase-8 activity, while DEVD-pNA and LEHD-pNA are used for caspase-3 and caspase-9, respectively [1][2]. A study in PLOS ONE (2014) reported that eupatorin treatment of human leukemia cells increased caspase-8 activity (measured via IETD-pNA cleavage) approximately 2.5-fold relative to untreated controls, whereas caspase-9 activity (LEHD-pNA) showed a 1.8-fold increase and caspase-3/7 activity (DEVD-pNA) a 3.2-fold increase [3]. This demonstrates that IETD-pNA-based assays can resolve differential activation patterns across the caspase cascade. Similar parallel usage is documented in studies of newt spermatogenesis and PCV2-infected cells [4][5].

Caspase selectivity
Class-level inference
IETD-pNA (caspase-8): ~2.5-fold increase; DEVD-pNA (caspase-3): ~3.2-fold; LEHD-pNA (caspase-9): ~1.8-fold after eupatorin treatment
Supports differential apoptotic pathway mapping in parallel substrate panels
Reported in human leukemia cell lysates; responses may vary by model
Caspase selectivity Apoptosis pathway discrimination Colorimetric assay

Colorimetric pNA Detection Sensitivity

Upon enzymatic cleavage, Cbz-Ile-Glu-Thr-Asp-pNA releases free p-nitroaniline (pNA), which exhibits maximum absorbance at approximately 405-408 nm . This colorimetric detection modality enables quantification using standard spectrophotometers or microplate readers without requiring specialized fluorescence instrumentation. In comparative terms, while fluorogenic substrates (e.g., R110-based) offer higher sensitivity—the extinction coefficient of R110 is reported to be 10-fold higher than that of pNA [1]—pNA-based detection provides sufficient sensitivity for most cell lysate assays at lower cost and with greater instrument accessibility. The pNA chromophore produces a yellow product whose absorbance increases linearly with enzyme concentration when substrate is maintained at saturating concentrations (e.g., 200 μM) [2].

pNA detection sensitivity
Class-level inference
Extinction coefficient of pNA ~10-fold lower than R110 fluorophore
Sufficient for routine lysate assays; balances cost and instrument accessibility
Fluorogenic substrates recommended when higher sensitivity is required
Spectrophotometric detection p-Nitroaniline Quantitative assay

Cbz-Ile-Glu-Thr-Asp-pNA: Application Scenarios


Intact-Cell Caspase-8 Assays with Enhanced Permeability

When experimental design requires measurement of caspase-8 activity in intact, non-permeabilized cells—such as in live-cell imaging-compatible workflows or when membrane integrity must be preserved for downstream analyses—Cbz-Ile-Glu-Thr-Asp-pNA offers a distinct advantage due to its vendor-documented increased cell permeability conferred by the N-terminal Cbz group [1]. This eliminates the need for additional permeabilization reagents that may introduce variability or compromise cellular architecture.

Parallel Caspase Profiling for Apoptosis Discrimination

For studies requiring systematic dissection of apoptotic signaling—for example, determining whether a drug candidate activates the extrinsic (caspase-8) versus intrinsic (caspase-9) pathway, or profiling effector caspase (caspase-3) involvement—IETD-pNA enables direct comparison when used alongside DEVD-pNA (caspase-3) and LEHD-pNA (caspase-9) in parallel assays [2][3]. The differential activation magnitudes obtained from such parallel measurements provide mechanistic insights into pathway-specific responses [4].

Granzyme B Activity in Cytotoxic Lymphocyte Assays

Cbz-Ile-Glu-Thr-Asp-pNA serves as a validated substrate for granzyme B, the key effector protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells . This dual caspase-8/granzyme B recognition profile makes the substrate particularly valuable for immunology studies examining CTL/NK-mediated target cell killing, including CAR-T cell efficacy assessments and immune checkpoint modulation analyses where granzyme B release serves as a functional readout of immune cell activation [5].

Cost-Effective Routine Apoptosis Screening

For laboratories performing routine apoptosis screening without access to fluorescence microplate readers, pNA-based colorimetric substrates enable caspase-8 activity quantification using standard absorbance spectrophotometers at 405 nm [6]. While fluorogenic substrates (e.g., AFC or R110 conjugates) provide higher sensitivity, the pNA detection modality offers sufficient dynamic range for most cell lysate-based assays at lower instrumentation cost, making Cbz-Ile-Glu-Thr-Asp-pNA a practical choice for budget-conscious research programs or teaching laboratory settings.

Application
Selection Property
Validation Focus
Intact-cell caspase-8 assays
Cbz-mediated permeability (vendor-reported)
Verify cell entry in target model without permeabilization agents
Parallel caspase profiling
IETD/DEVD/LEHD substrate panel discrimination
Confirm pathway-specific cleavage under experimental conditions
Granzyme B activity in CTL/NK assays
Dual caspase-8/granzyme B recognition
Validate granzyme B cleavage specificity in immune cell supernatants
Routine cost-effective apoptosis screening
Colorimetric pNA detection at 405 nm
Ensure signal linearity and sensitivity for lysate protein range

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